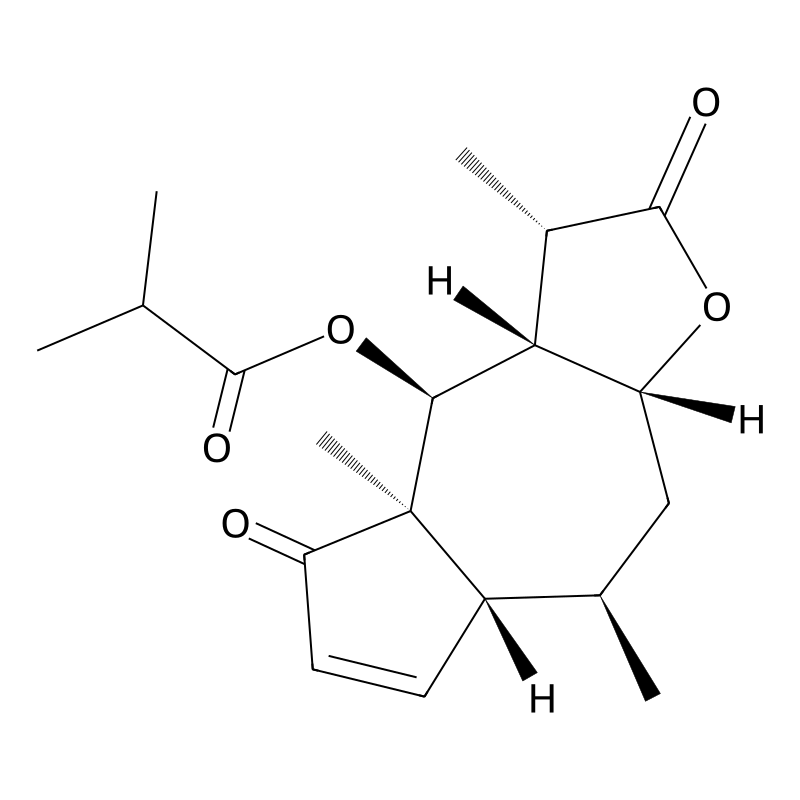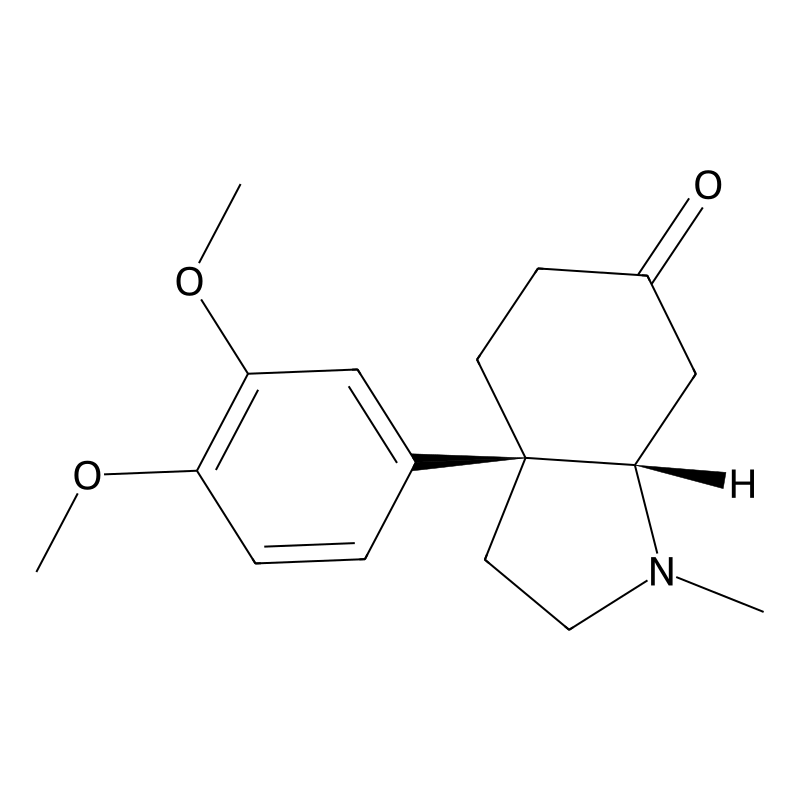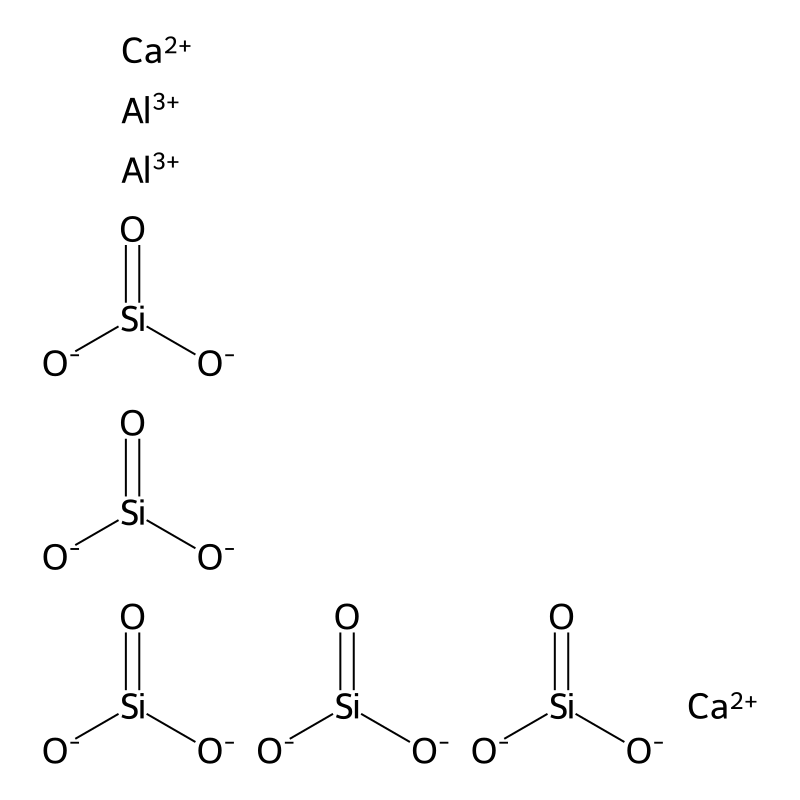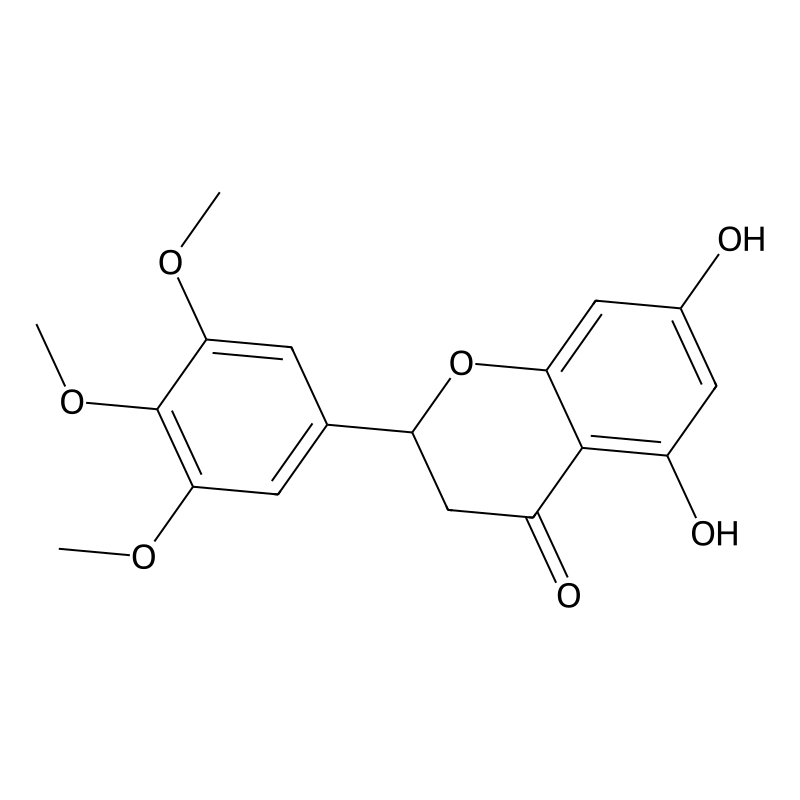Arnicolide C

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Anti-cancer properties:
- In vitro studies have demonstrated that Arnicolide C can inhibit the growth and proliferation of various cancer cell lines, including those from breast, nasopharyngeal, cervical, and liver cancers []. These studies suggest that Arnicolide C may induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
- Possible mechanisms of action: Research suggests that Arnicolide C might exert its anti-cancer effects by targeting the 14-3-3θ protein, a key regulator of cell proliferation and survival []. However, further exploration of the specific mechanisms and pathways involved is necessary [].
Other potential applications:
- Anti-inflammatory effects: Studies have shown that Arnicolide C possesses anti-inflammatory properties, potentially making it beneficial in treating inflammatory conditions.
- Neuroprotective effects: Research suggests that Arnicolide C might have neuroprotective effects, potentially offering benefits in neurodegenerative diseases.
Arnicolide C is a sesquiterpene lactone derived from the plant Centipeda minima, a member of the Asteraceae family. This compound has garnered attention for its potential therapeutic properties, particularly in oncology. Structurally, arnicolide C features a unique lactone ring that contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
- Oxidation: Oxidative transformations can occur, resulting in the formation of different functional groups, which may enhance or alter its biological activity.
- Reduction: The compound can also undergo reduction reactions, modifying its reactivity and interaction with biological targets.
Arnicolide C exhibits significant biological activities, particularly in cancer treatment:
- Anti-cancer Effects: Studies have shown that arnicolide C can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and nasopharyngeal carcinoma cells. It achieves this by targeting specific signaling pathways such as the 14-3-3θ protein pathway, leading to cell cycle arrest and increased apoptosis rates .
- Cytotoxicity: The compound demonstrates cytotoxic effects in vitro, inhibiting cell proliferation in a dose-dependent manner across multiple cancer types .
- Mechanistic Insights: Molecular docking studies suggest that arnicolide C interacts with proteins involved in cell survival and proliferation, indicating its potential as a therapeutic agent against cancer .
The synthesis of arnicolide C can be achieved through several methods:
- Extraction from Natural Sources: The primary method involves extracting arnicolide C from Centipeda minima using solvents like ethanol or methanol. This process often includes purification steps such as chromatography to isolate the compound.
- Synthetic Approaches: Although less common, synthetic methodologies using organic synthesis techniques can be employed to create arnicolide C. These methods typically involve constructing the lactone ring through cyclization reactions followed by functional group modifications.
Arnicolide C has promising applications in various fields:
- Pharmaceutical Development: Its anti-cancer properties make it a candidate for developing new cancer therapies.
- Natural Product Research: As a natural compound, it serves as a model for studying the pharmacological effects of sesquiterpene lactones and their derivatives.
- Potential Anti-inflammatory Agent: Preliminary studies suggest that arnicolide C may also possess anti-inflammatory properties, broadening its therapeutic potential beyond oncology .
Interaction studies have focused on how arnicolide C affects cellular pathways:
- Cell Signaling Pathways: Research indicates that arnicolide C modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through the inhibition of mTOR signaling pathways .
- Protein Interactions: Molecular docking studies have identified interactions between arnicolide C and proteins like 14-3-3θ, suggesting that these interactions are crucial for its anti-cancer effects .
Arnicolide C shares structural and functional similarities with other sesquiterpene lactones. Here are some comparable compounds:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Arnicolide D | Centipeda minima | Induces apoptosis in cancer cells | More potent than arnicolide C |
| Microhelenin C | Helichrysum spp. | Anti-cancer properties | Different structural modifications |
| Brevilin A | Centipeda minima | Cytotoxic effects on cancer cells | Distinct mechanism of action |
Arnicolide C is unique due to its specific interactions with the 14-3-3θ protein and its selective cytotoxicity against certain cancer types, distinguishing it from other similar compounds.








